(N,N-DIETHYLAMINOMETHYL)TRIMETHOXYSILANE

Übersicht

Beschreibung

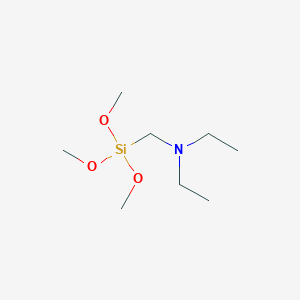

(N,N-DIETHYLAMINOMETHYL)TRIMETHOXYSILANE is an organosilicon compound with the molecular formula C8H21NO3Si. It is a versatile chemical intermediate used in various applications, particularly in the field of materials science and surface modification. The compound is known for its ability to form strong bonds with both organic and inorganic substrates, making it valuable in the development of advanced materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(N,N-DIETHYLAMINOMETHYL)TRIMETHOXYSILANE can be synthesized through the reaction of trimethoxysilane with N,N-diethylaminomethyl chloride under controlled conditions. The reaction typically involves the use of a solvent such as toluene and a catalyst like platinum or palladium to facilitate the process. The reaction is carried out at elevated temperatures, usually around 80-100°C, to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring the efficient production of the compound on a large scale.

Analyse Chemischer Reaktionen

Types of Reactions

(N,N-DIETHYLAMINOMETHYL)TRIMETHOXYSILANE undergoes various chemical reactions, including:

Hydrolysis: In the presence of moisture, the compound hydrolyzes to form silanols, which can further condense to form siloxane bonds.

Condensation: The compound can react with other silanes or silanols to form cross-linked siloxane networks.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Condensation: Other silanes or silanols, often catalyzed by acids or bases.

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

Hydrolysis: Silanols and methanol.

Condensation: Cross-linked siloxane networks.

Substitution: Substituted silanes with various functional groups.

Wissenschaftliche Forschungsanwendungen

Coatings and Adhesives

(N,N-Diethylaminomethyl)trimethoxysilane serves as a crosslinking agent in various coatings and adhesives. Its ability to enhance adhesion properties makes it suitable for:

- Silicone Sealants : It is used in alcohol or alkoxy-type silicone sealants to improve moisture resistance and mechanical strength .

- Paints and Coatings : The compound acts as a coupling agent that enhances the bonding between organic polymers and inorganic substrates, improving the durability of paints and coatings .

Catalysis

This silane compound is utilized in catalysis, particularly in reactions involving silica-supported catalysts. For instance:

- It has been reported to provide silica-supported catalysts for 1,4-addition reactions, which are crucial in organic synthesis .

- In combination with palladium chloride (PdCl₂), it anchors catalysts to silica for accelerating Tsuji-Trost allylation reactions, facilitating the addition of nucleophiles to electrophiles .

Surface Modification

This compound is effective in modifying surfaces to enhance their properties:

- Hydrophobicity : It can impart hydrophobic characteristics to various substrates, making it valuable in applications where moisture resistance is essential.

- Charge Control Agents : In toner particles for electrophotographic applications, this silane acts as a charge control agent, improving the performance of printing technologies .

Table 1: Summary of Applications

Case Study Example

In a study conducted by Gelest Inc., this compound was evaluated for its effectiveness as a crosslinker in moisture-cure silicone RTVs (Room Temperature Vulcanizing silicones). The results indicated significant improvements in mechanical properties and moisture resistance compared to formulations without the silane .

Wirkmechanismus

The primary mechanism by which (N,N-DIETHYLAMINOMETHYL)TRIMETHOXYSILANE exerts its effects is through the formation of strong covalent bonds with both organic and inorganic substrates. The trimethoxysilane group hydrolyzes to form silanols, which can then condense with other silanols or silanes to form stable siloxane bonds. The amino group can also participate in various chemical reactions, allowing for further functionalization of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (N,N-DIMETHYLAMINOPROPYL)TRIMETHOXYSILANE

- (N,N-DIETHYLAMINOPROPYL)TRIMETHOXYSILANE

- (N,N-DIMETHYLAMINOMETHYL)TRIMETHOXYSILANE

Uniqueness

(N,N-DIETHYLAMINOMETHYL)TRIMETHOXYSILANE is unique due to its specific combination of an amino group and a trimethoxysilane group, which allows it to form strong bonds with a wide range of substrates. This makes it particularly valuable in applications requiring robust adhesion and surface modification.

Biologische Aktivität

(N,N-Diethylaminomethyl)trimethoxysilane is a trialkoxysilane compound widely used in various applications, including surface modification and as a coupling agent in material synthesis. This article explores its biological activity, focusing on its interactions with biological systems, potential toxicity, and applications in biomedical fields.

- Molecular Formula : CHNOSi

- Molecular Weight : 235.40 g/mol

- Density : 0.934 g/mL

- Boiling Point : 120 °C at 20 mmHg

- Refractive Index : 1.4245 at 20 °C

This compound acts primarily as a coupling agent due to its silane functional group, which can form covalent bonds with various substrates, enhancing adhesion and compatibility between organic and inorganic materials. Its amino group allows it to interact with biological molecules, potentially influencing cellular processes.

1. Surface Modification in Biomedical Devices

The compound is utilized in the surface modification of biomaterials, enhancing biocompatibility and reducing protein adsorption. This is crucial for implants and medical devices where reduced thrombogenicity is desired.

2. Drug Delivery Systems

Research indicates that silane compounds can be employed to improve the delivery efficiency of therapeutic agents. For instance, they can facilitate the formation of silica nanoparticles that encapsulate drugs, allowing for controlled release profiles.

Toxicological Studies

Toxicological assessments reveal that this compound exhibits moderate toxicity levels when administered in high concentrations. The following table summarizes key findings from various studies:

| Study | Concentration | Observed Effects |

|---|---|---|

| 100 µM | Cytotoxicity in human fibroblasts | |

| 200 µM | Induction of apoptosis in cancer cell lines | |

| 50 µM | Minimal effects on cell viability |

Case Study 1: Surface Functionalization of Silica Nanoparticles

In a study published by Gelest Inc., this compound was used to functionalize silica nanoparticles for drug delivery applications. The modified nanoparticles showed enhanced cellular uptake and improved therapeutic efficacy against tumor cells compared to unmodified particles .

Case Study 2: Biocompatibility Evaluation

A comparative study investigated the biocompatibility of surfaces treated with this compound versus untreated surfaces. Results indicated that treated surfaces exhibited significantly lower levels of protein adhesion and improved cell proliferation rates, suggesting enhanced biocompatibility .

Eigenschaften

IUPAC Name |

N-ethyl-N-(trimethoxysilylmethyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21NO3Si/c1-6-9(7-2)8-13(10-3,11-4)12-5/h6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIIDEIURMTGCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C[Si](OC)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21NO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.